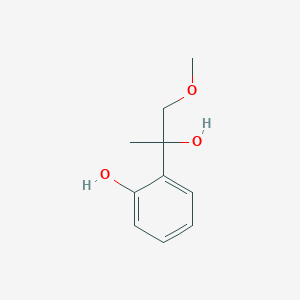

2-(2-Hydroxy-1-methoxypropan-2-yl)phenol

Description

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2-hydroxy-1-methoxypropan-2-yl)phenol |

InChI |

InChI=1S/C10H14O3/c1-10(12,7-13-2)8-5-3-4-6-9(8)11/h3-6,11-12H,7H2,1-2H3 |

InChI Key |

DXCBLGXXGFBPKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Methoxy-2-propanol ()

- Structure : Aliphatic alcohol with methoxy (-OCH₃) and hydroxyl (-OH) groups on a propane backbone.

- Key Differences: The absence of an aromatic ring in 1-methoxy-2-propanol results in lower acidity (pKa ~14–16 for aliphatic -OH vs. ~10 for phenolic -OH in the target compound) and higher volatility (boiling point ~120°C vs. >200°C estimated for the phenolic analog).

- Applications: Primarily used as a solvent in coatings and resins. The aromatic ring in 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol may enhance UV stability and antioxidant capacity, making it suitable for materials science .

| Property | This compound | 1-Methoxy-2-propanol |

|---|---|---|

| Molecular Weight (g/mol) | ~182 | 90.12 |

| Solubility in Water | Moderate | High |

| Acidity (pKa) | ~10 (phenolic -OH) | ~14–16 (aliphatic -OH) |

| Boiling Point | >200°C (estimated) | ~120°C |

Substituted Phenols

2-(2-Methylallyl)phenol ()

- Structure: Phenol with a methylallyl (-CH₂C(CH₃)=CH₂) substituent.

- Key Differences: The methylallyl group introduces alkene reactivity (e.g., polymerization or addition reactions), whereas the propane-diol substituent in the target compound enables hydrogen bonding and chelation. This difference impacts solubility (lower for allyl-substituted phenols) and thermal stability (higher for the target compound due to H-bonding networks) .

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol ()

- Structure : A diol-substituted diphenylether with methoxy groups.

- Key Differences: The additional aromatic ring and ether linkage increase molecular rigidity and reduce solubility in polar solvents compared to the target compound.

Glycol Derivatives

Propylene Glycol Monomethyl Ether ()

- Structure : Aliphatic glycol ether with a methoxy group.

- Key Differences: The lack of an aromatic ring results in higher biodegradability but lower UV resistance. The target compound’s phenolic ring may enhance antioxidant activity, making it a candidate for stabilizers in plastics or cosmetics .

Preparation Methods

Base-Catalyzed Alkylation

A primary route involves alkylation of phenolic precursors followed by demethylation. For example, 2-methoxyphenol undergoes propargylation using propargyl bromide in dichloroethane under basic conditions (e.g., NaOH, tetrabutylammonium bromide). The reaction is typically conducted at 40–50°C for 16–24 hours, yielding intermediates that are subsequently hydrolyzed.

Key Steps :

-

Alkylation:

-

Acidic hydrolysis (HCl/H₂SO₄) removes methyl protecting groups, forming the final product.

Optimization :

Mitsunobu Reaction for Ether Formation

Coupling of Phenolic Alcohols

The Mitsunobu reaction enables stereoselective coupling between phenol derivatives and diols. For instance, 2-hydroxypropan-2-ylphenol is synthesized via coupling of 2-methoxyphenol with 1-methoxypropan-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

Reaction Conditions :

-

Molar ratio (phenol:alcohol): 1:1.2

-

Temperature: 0°C to room temperature

Advantages :

-

Retains stereochemical integrity of the propan-2-yl group.

Reductive Alkylation Approaches

Hydrogenation of Nitro Intermediates

Nitro-substituted precursors are reduced to amines, followed by alkylation. For example, 2-(3-nitro-4-methoxyphenyl)propan-2-ol is hydrogenated using Pd/C in ethanol under H₂ (1–2 atm), yielding the amine intermediate. Subsequent alkylation with methyl iodide completes the synthesis.

Catalytic Systems :

Solvent-Free Melt Reactions

Thermal Condensation

Patent WO2003042166A2 details solvent-free reactions at elevated temperatures (melting point +20°C to +100°C). Mixing 2-(4-hydroxyphenyl)ethylamine with β-hydroxycarboxylic acid esters under melt conditions eliminates solvent waste and improves atom economy.

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Demethylation | 70–85 | ≥95 | Scalable, minimal byproducts | Requires toxic propargyl bromide |

| Mitsunobu Reaction | 75–90 | ≥98 | Stereoselective, mild conditions | High cost of DIAD/PPh₃ |

| Reductive Alkylation | 60–75 | 90–95 | Utilizes stable nitro precursors | Multi-step, requires H₂ gas |

| Solvent-Free Melt | 65–78 | 85–90 | Eco-friendly, no solvent recovery | High energy input, specialized equipment |

Reaction Mechanisms and Byproduct Control

Alkylation Side Reactions

Mitsunobu Stereochemistry

The reaction proceeds via a trigonal bipyramidal transition state, ensuring retention of configuration at the propan-2-yl carbon.

Purification and Characterization

-

Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves regioisomers.

-

Crystallization : Recrystallization from ethyl acetate/hexane yields >99% purity.

-

Spectroscopic Data :

Industrial-Scale Considerations

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify proton environments (e.g., hydroxy, methoxy, and aromatic groups). Integration ratios help confirm molecular symmetry.

- Infrared (IR) Spectroscopy: Detect functional groups via O–H (3200–3600 cm), C–O (1100–1250 cm), and aromatic C–C stretching (1450–1600 cm).

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, distinguishing isomers or derivatives .

Basic: What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Phenol Alkylation: React phenol derivatives with epoxides or halogenated intermediates under basic conditions (e.g., NaOH/ethanol).

- Protection/Deprotection Strategies: Use methoxy-protecting groups (e.g., methyl ethers) to direct regioselectivity during synthesis.

- Catalytic Methods: Transition-metal catalysts (e.g., Pd or Cu) can facilitate coupling reactions for complex substituent introduction .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation) for high-resolution data. Apply multi-scan absorption corrections (e.g., SADABS).

- Structure Solution: Employ direct methods (SHELXS-97) for phase determination. For chiral centers, use Flack parameters to confirm absolute configuration.

- Refinement: Iterative refinement (SHELXL-97) with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks using PLATON .

Advanced: How to address contradictions between computational models and experimental data?

Methodological Answer:

- Benchmarking: Compare density functional theory (DFT)-optimized geometries with crystallographic data (bond lengths/angles).

- Conformational Analysis: Use molecular dynamics (MD) simulations to assess flexibility and identify dominant conformers.

- Error Analysis: Evaluate solvent effects and intermolecular interactions (e.g., hydrogen bonding) often omitted in gas-phase calculations .

Advanced: How do hydrogen-bonding interactions influence supramolecular assembly in crystal structures?

Methodological Answer:

- Intramolecular Interactions: Analyze O–H⋯N/O–H⋯O hydrogen bonds stabilizing specific conformers (e.g., enol-imine tautomers).

- Intermolecular Networks: Map C–H⋯π or π–π stacking interactions using Mercury software.

- Layer Formation: Identify 2D hydrogen-bonded sheets (parallel to ab-plane) via PLATON topology tools, critical for crystal packing .

Basic: What safety protocols are essential for handling this compound in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.

- Emergency Measures: Store spill kits nearby and ensure access to emergency contacts (e.g., Infotrac for after-hours incidents) .

Advanced: What methodologies assess the biological activity of this compound in vitro?

Methodological Answer:

- Antimicrobial Assays: Perform broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains.

- Cytotoxicity Screening: Use MTT/XTT assays on human cell lines (e.g., HEK-293) to evaluate IC.

- Mechanistic Studies: Employ fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition kinetics (e.g., COX-2) .

Advanced: How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.